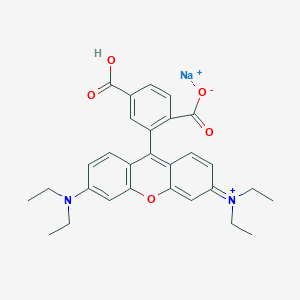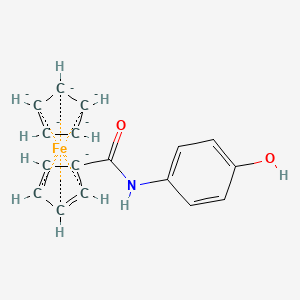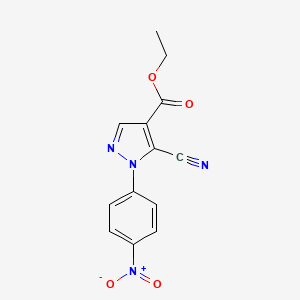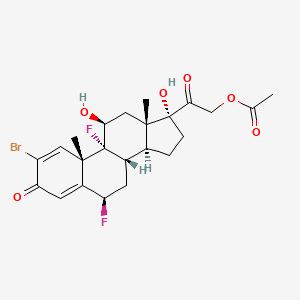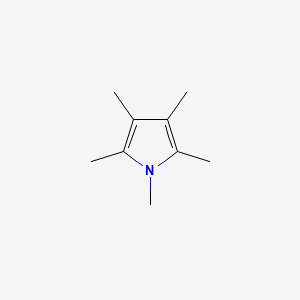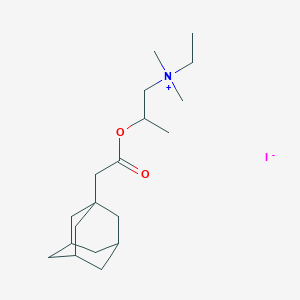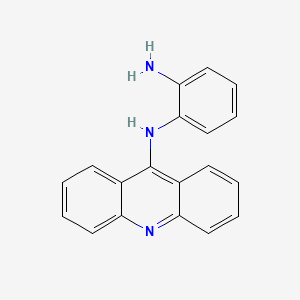
2-N-acridin-9-ylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-acridin-9-ylbenzene-1,2-diamine is a compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an acridine moiety linked to a benzene ring with two amine groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-acridin-9-ylbenzene-1,2-diamine typically involves the reaction of acridine derivatives with benzene-1,2-diamine. One common method includes the use of p-toluenesulphonic acid as a catalyst in methanol under microwave-assisted conditions . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, yield, and purity on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-acridin-9-ylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-N-acridin-9-ylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nitric oxide.
Biology: Applied in imaging studies to visualize nitric oxide production in cells.
Medicine: Potential use in developing therapeutic agents due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which 2-N-acridin-9-ylbenzene-1,2-diamine exerts its effects is primarily through its interaction with nitric oxide. The compound acts as a fluorescent probe, where its fluorescence intensity changes in response to nitric oxide concentration. This interaction is based on a photoelectron transfer mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine derivatives: Such as acriflavine and proflavine, which share similar structural features and applications.
1,2-Diamines: Compounds like 1,2-diaminobenzene, which also have two amine groups attached to a benzene ring.
Uniqueness
2-N-acridin-9-ylbenzene-1,2-diamine stands out due to its dual functionality, combining the properties of acridine and benzene-1,2-diamine. This unique structure allows it to be used in a wide range of applications, from chemical synthesis to biological imaging.
Eigenschaften
CAS-Nummer |
75776-03-3 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2-N-acridin-9-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C19H15N3/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,20H2,(H,21,22) |
InChI-Schlüssel |
BAUGCEXLSBLNFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
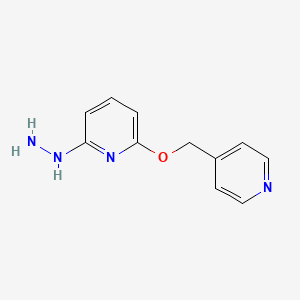
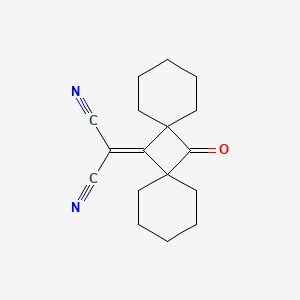
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
